molecular formula C16H23N3 B11589343 3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11589343
M. Wt: 257.37 g/mol
InChI Key: AFUUGKRJZCNTAF-UHFFFAOYSA-N
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Description

3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the butylamino and ethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized isoquinoline compounds.

Scientific Research Applications

3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylamino)-1-ethylisoquinoline-4-carbonitrile: Similar structure but lacks the tetrahydroisoquinoline core.

    3-(Butylamino)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

The uniqueness of 3-(Butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile lies in its specific combination of functional groups and the tetrahydroisoquinoline core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

3-(butylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C16H23N3/c1-3-5-10-18-16-14(11-17)12-8-6-7-9-13(12)15(4-2)19-16/h3-10H2,1-2H3,(H,18,19)

InChI Key

AFUUGKRJZCNTAF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C2=C(CCCC2)C(=N1)CC)C#N

Origin of Product

United States

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